Ethyl 4-chloro-6,7-dimethylquinoline-3-carboxylate
Overview
Description
Ethyl 4-chloro-6,7-dimethylquinoline-3-carboxylate is a quinoline derivative with the molecular formula C14H14ClNO2. This compound is part of a broader class of quinoline derivatives known for their diverse applications in medicinal and industrial chemistry. Quinoline derivatives are notable for their pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-chloro-6,7-dimethylquinoline-3-carboxylate typically involves the Friedländer reaction, which is a well-known method for constructing quinoline derivatives. This reaction involves the condensation of 2-aminobenzophenone with an α-methylene ketone in the presence of a catalyst such as poly(ethylene glycol)-supported sulfonic acid under moderate reaction conditions .
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as solvent-free reactions and microwave irradiation, can also be employed to enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-chloro-6,7-dimethylquinoline-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or hydrogen gas with a palladium catalyst.
Major Products:
- Substitution reactions yield various substituted quinoline derivatives.
- Oxidation reactions produce carboxylic acids.
- Reduction reactions result in dihydroquinoline derivatives .
Scientific Research Applications
Ethyl 4-chloro-6,7-dimethylquinoline-3-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its use in developing new therapeutic agents.
Industry: Utilized in the production of dyes and pigments due to its stable quinoline structure.
Mechanism of Action
The mechanism of action of ethyl 4-chloro-6,7-dimethylquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit key enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
- Ethyl 4-chloro-6-methylquinoline-3-carboxylate
- 4,7-Dichloroquinoline
- 4-chloro-6,7-dimethoxyquinoline
Comparison: Ethyl 4-chloro-6,7-dimethylquinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to ethyl 4-chloro-6-methylquinoline-3-carboxylate, the additional methyl group in the 6,7-dimethyl derivative enhances its lipophilicity and potentially its biological activity .
Properties
IUPAC Name |
ethyl 4-chloro-6,7-dimethylquinoline-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2/c1-4-18-14(17)11-7-16-12-6-9(3)8(2)5-10(12)13(11)15/h5-7H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXLDBGFOOSNCSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=C(C(=CC2=C1Cl)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20481352 | |
Record name | Ethyl 4-chloro-6,7-dimethylquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20481352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26893-15-2 | |
Record name | Ethyl 4-chloro-6,7-dimethylquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20481352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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